1-ethylindoline
Overview
Description
1-ethylindoline is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethylindoline typically involves the reduction of the corresponding indole derivatives. One common method is the reduction of polyfunctional 2-oxindoles using various boron hydrides . Another approach involves the electrophilic activation of N-aryl amides followed by the addition of ethyl diazoacetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
1-ethylindoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions are commonly used to synthesize this compound from its precursors.
Substitution: Electrophilic substitution reactions are typical for indole derivatives due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Boron hydrides, such as sodium borohydride, are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized indole derivatives, while reduction typically produces this compound .
Scientific Research Applications
1-ethylindoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-ethylindoline involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes . The specific pathways and targets depend on the particular application and the structure of the derivative.
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound of 1-ethylindoline, known for its broad-spectrum biological activities.
2,3-Dihydroindole: A closely related compound with neuroprotective and antioxidant properties.
Indole-3-acetic acid: A plant hormone with significant biological functions.
Uniqueness
This compound is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H13N |
---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
1-ethyl-2,3-dihydroindole |
InChI |
InChI=1S/C10H13N/c1-2-11-8-7-9-5-3-4-6-10(9)11/h3-6H,2,7-8H2,1H3 |
InChI Key |
JJFUPPZOYYMAFC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2=CC=CC=C21 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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